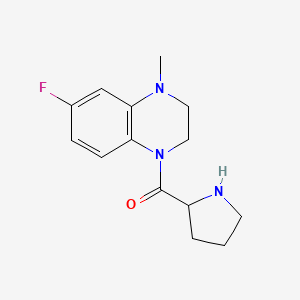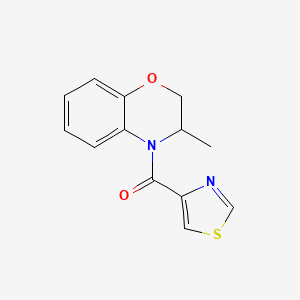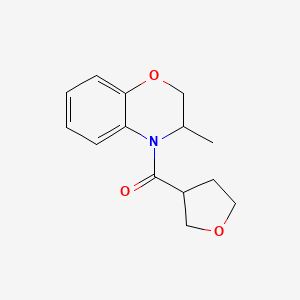![molecular formula C15H21NO3 B7586196 (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate, also known as DMOM, is a bicyclic compound with potential therapeutic applications. DMOM has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate exerts its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB signaling pathway. This compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent downregulation of pro-inflammatory cytokines and anti-apoptotic genes. This compound also induces apoptosis in cancer cells through the activation of caspase-3 and the upregulation of pro-apoptotic genes.
Biochemical and Physiological Effects
This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under various conditions and can be easily synthesized in large quantities. This compound is also soluble in various solvents, which allows for easy administration in cell culture and animal studies. However, this compound has some limitations for lab experiments, including its high cost and limited availability.
Direcciones Futuras
For research on (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate include the development of more efficient and cost-effective synthesis methods, the optimization of its therapeutic potential, and the evaluation of its safety and efficacy in clinical trials. This compound has potential therapeutic applications for various diseases, including cancer, HIV, and HCV, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Métodos De Síntesis
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate can be synthesized through various methods, including the Diels-Alder reaction, the Pictet-Spengler reaction, and the Mannich reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct, which is then reacted with 1-methylpyrrole-2-carboxylic acid to form this compound. The Pictet-Spengler reaction involves the reaction of tryptamine with glyoxylic acid to form the Pictet-Spengler adduct, which is then reacted with cyclopentadiene to form this compound. The Mannich reaction involves the reaction of tryptamine with formaldehyde and cyclopentadiene to form this compound.
Aplicaciones Científicas De Investigación
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate has potential therapeutic applications as an anti-inflammatory, anti-cancer, and anti-viral agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the replication of HIV-1 and HCV.
Propiedades
IUPAC Name |
(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2)12-10(6-5-9-18-12)13(15)19-14(17)11-7-4-8-16(11)3/h4,7-8,10,12-13H,5-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRRXRJEQAGSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1OC(=O)C3=CC=CN3C)CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)


![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)






![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)

